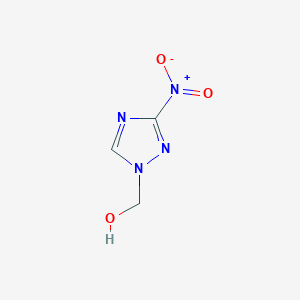
chloro(1H-indol-2-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(1H-indol-2-yl)mercury is an organomercury compound that features a mercury atom bonded to a chlorine atom and an indole moiety. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro(1H-indol-2-yl)mercury typically involves the reaction of indole derivatives with mercuric chloride. One common method is the reaction of 1H-indole-2-carboxylic acid with mercuric chloride in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds as follows:
1H-indole-2-carboxylic acid+HgCl2+NaOH→this compound+by-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(1H-indol-2-yl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as thiols or amines, leading to the formation of new organomercury compounds.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of mercury and potentially leading to different mercury-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols (e.g., mercaptoethanol) and amines (e.g., aniline).
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
Substitution Reactions: Products include various organomercury compounds with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include different oxidation states of mercury, such as mercuric oxide or elemental mercury.
Applications De Recherche Scientifique
Chloro(1H-indol-2-yl)mercury has several applications in scientific research:
Mécanisme D'action
The mechanism of action of chloro(1H-indol-2-yl)mercury involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can form strong bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . This interaction is crucial for its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(1H-indol-3-yl)mercury: Similar structure but with the mercury atom bonded to the 3-position of the indole ring.
Bromo(1H-indol-2-yl)mercury: Similar structure but with a bromine atom instead of chlorine.
Iodo(1H-indol-2-yl)mercury: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Chloro(1H-indol-2-yl)mercury is unique due to its specific substitution pattern and the presence of the chlorine atom, which influences its reactivity and biological activity . The chlorine atom can be easily substituted, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
26340-48-7 |
|---|---|
Formule moléculaire |
C8H6ClHgN |
Poids moléculaire |
352.18 g/mol |
Nom IUPAC |
chloro(1H-indol-2-yl)mercury |
InChI |
InChI=1S/C8H6N.ClH.Hg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-5,9H;1H;/q;;+1/p-1 |
Clé InChI |
ZUYHMVXGPRJCFQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)

![[(1S,2S)-2-pentylcyclopropyl]boronic acid](/img/structure/B14153812.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)


![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
